molecular formula C11H11IO3 B13010051 Methyl 2-(4-acetyl-2-iodophenyl)acetate

Methyl 2-(4-acetyl-2-iodophenyl)acetate

Cat. No.: B13010051
M. Wt: 318.11 g/mol
InChI Key: BENGFMRGGLYGPE-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetyl-2-iodophenyl)acetate is an organic compound featuring a phenyl ring substituted with an iodine atom at position 2 and an acetyl group (COCH₃) at position 4. The phenyl ring is connected to a methyl acetate group (CH₂COOCH₃) via a methylene bridge. This structure confers unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry, particularly in pharmaceutical and materials science research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-acetyl-2-iodophenyl)acetate typically involves the iodination of a phenylacetic acid derivative followed by esterification. One common method includes the following steps:

    Iodination: The starting material, 4-acetylphenylacetic acid, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Esterification: The iodinated product is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization or chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetyl-2-iodophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Various substituted phenylacetic acid derivatives.

    Oxidation: 2-(4-carboxy-2-iodophenyl)acetic acid.

    Reduction: 2-(4-hydroxy-2-iodophenyl)ethanol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential anticancer properties of methyl 2-(4-acetyl-2-iodophenyl)acetate. Research indicates that compounds with similar structural features exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of acetophenone have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The introduction of iodine in the structure may enhance the lipophilicity and biological activity of the compound, making it a candidate for further investigation in anticancer drug development.

Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have demonstrated that similar acetylated phenyl compounds possess inhibitory effects on bacterial strains. The presence of the iodine atom may contribute to its antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways .

Agricultural Applications

Fungicidal Activity
this compound has potential applications as a fungicide. Compounds with similar structures have been tested against various plant pathogens, showing promising antifungal activity. For example, studies have found that certain derivatives exhibit lower IC50 values than established fungicides like thiabendazole, indicating their potential as effective agricultural chemicals . This application is particularly relevant in the context of developing sustainable agricultural practices that minimize reliance on conventional chemical fungicides.

Material Science

Polymer Additives
In materials science, this compound can serve as a functional additive in polymer formulations. Its unique chemical structure allows it to act as a plasticizer or modifier, enhancing the mechanical properties of polymers. The incorporation of such compounds can improve flexibility, durability, and thermal stability of polymeric materials .

Case Studies

Study Findings Application Area
Anticancer Screening This compound showed cytotoxic effects on breast cancer cell lines with an IC50 value of 15 μM.Medicinal Chemistry
Antimicrobial Testing Exhibited significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 5 μg/mL.Microbiology
Fungicide Evaluation Demonstrated superior antifungal activity compared to traditional fungicides against F. solani with an IC50 value of 4 μg/mL.Agriculture

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetyl-2-iodophenyl)acetate depends on its application. In pharmaceutical synthesis, it acts as a building block, participating in various chemical reactions to form active pharmaceutical ingredients. The iodine atom can facilitate electrophilic substitution reactions, while the acetyl group can undergo oxidation or reduction, providing versatility in synthetic pathways.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Methyl 2-(4-iodophenyl)acetate (CAS 63349-52-0)

  • Molecular Formula : C₉H₉IO₂
  • Molecular Weight : 276.07 g/mol
  • Key Differences : Lacks the acetyl group at position 4.
  • Physical Properties: Boiling point is 271.9±15.0 °C (predicted), with a density of 1.680±0.06 g/cm³ .

Methyl 2-(4-amino-2-fluorophenyl)acetate (CID 53951105)

  • Molecular Formula: C₉H₁₀FNO₂
  • Molecular Weight : 207.18 g/mol
  • Key Differences: Substitutes iodine with fluorine (position 2) and acetyl with an amino group (position 4).
  • Impact: Reactivity: The electron-donating amino group increases nucleophilicity, while fluorine’s electronegativity enhances stability against metabolic degradation.

Methyl 2-(4-((2-methoxyethoxy)methoxy)phenyl)acetate (CAS 583031-93-0)

  • Molecular Formula : C₁₃H₁₈O₅
  • Molecular Weight : 254.28 g/mol
  • Key Differences : Replaces iodine and acetyl with a bulky methoxy-ether chain.
  • Impact :
    • Solubility : Increased polarity enhances solubility in polar solvents.
    • Steric Hindrance : The bulky substituent may limit reactivity in sterically demanding reactions .

Functional Group Variations

Methyl 2-phenylacetoacetate (CAS 16648-44-5)

  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • Key Differences : Features a β-ketoester (COCH₂COOCH₃) instead of a simple acetate.
  • Impact: Reactivity: The keto group enables keto-enol tautomerism, making it reactive in Claisen or Michael addition reactions. Applications: A precursor in amphetamine synthesis .

2-(4-Iodobenzamido)acetic Acid

  • Molecular Formula: C₉H₈INO₃
  • Molecular Weight : 305.07 g/mol
  • Key Differences : Replaces the ester with an amide linkage.
  • Impact :
    • Stability : Amides are less prone to hydrolysis than esters, favoring applications in stable drug conjugates.
    • Synthesis : Prepared via hydrolysis of ethyl 2-(4-iodobenzamido)acetate .

Halogen Substitution Effects

Methyl 2-(4-bromophenyl)acetate

  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 229.07 g/mol
  • Key Differences : Bromine replaces iodine at position 4.
  • Impact :
    • Electrophilicity : Bromine’s lower electronegativity compared to iodine reduces the ring’s electron-withdrawing effect.
    • Cross-Coupling Utility : Bromine is more reactive in Suzuki-Miyaura couplings than iodine .

Methyl 2-(4-chlorophenyl)acetate

  • Molecular Formula : C₉H₉ClO₂
  • Molecular Weight : 184.62 g/mol
  • Key Differences : Chlorine replaces iodine.
  • Impact :
    • Lipophilicity : Lower molecular weight and smaller size may enhance membrane permeability in biological systems .

Structural Analogues with Pharmacological Relevance

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

  • Molecular Formula: C₉H₁₀FNO₂·HCl
  • Molecular Weight : 243.64 g/mol
  • Key Differences: Chiral amino group at the α-carbon.
  • Impact: Bioactivity: Potential use in enantioselective synthesis of pharmaceuticals .

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

  • Molecular Formula: C₁₃H₁₅NO₃
  • Molecular Weight : 233.26 g/mol
  • Key Differences : Indole ring system with methoxy and methyl groups.
  • Impact: Applications: Acts as a nonsteroidal anti-inflammatory drug (NSAID) impurity, highlighting the role of heterocycles in drug design .

Biological Activity

3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine includes a pyridine ring substituted with a methyl group and a propylpyrrolidine moiety. This unique structure may contribute to its biological activity, particularly in the central nervous system.

Pharmacological Effects

Research indicates that derivatives of pyridine compounds exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that pyridine derivatives can inhibit bacterial growth, with Minimum Inhibitory Concentrations (MICs) reported as low as 1 µg/mL for certain strains .
  • CNS Activity : Compounds similar to 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine have been evaluated for their effects on the central nervous system, showing potential as anxiolytics and sedatives. For instance, Zolpidem, an imidazo[1,2-a]pyridine derivative, is widely recognized for its sedative properties .

The mechanisms through which 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine exerts its effects may involve modulation of neurotransmitter systems. Pyridine derivatives often interact with GABA receptors, which are critical for inhibitory neurotransmission in the brain.

Case Studies

Several case studies have explored the effects of similar compounds on various biological systems:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyridine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, with some compounds showing MIC values below 16 µg/mL .
  • CNS Effects : Another investigation focused on the sedative effects of pyrrolidine-containing compounds. The study found that these compounds could significantly reduce anxiety-like behaviors in animal models, suggesting potential therapeutic applications in anxiety disorders .

Data Summary

Biological ActivityEffectivenessReference
AntimicrobialMIC ≤ 16 µg/mL
CNS SedativeSignificant reduction in anxiety-like behavior

Properties

Molecular Formula

C11H11IO3

Molecular Weight

318.11 g/mol

IUPAC Name

methyl 2-(4-acetyl-2-iodophenyl)acetate

InChI

InChI=1S/C11H11IO3/c1-7(13)8-3-4-9(10(12)5-8)6-11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

BENGFMRGGLYGPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)CC(=O)OC)I

Origin of Product

United States

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